N-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide
N-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide
Brand Name:
Vulcanchem
CAS No.:
58589-12-1
VCID:
VC0364950
InChI:
InChI=1S/C17H15N3O3/c1-11(21)18-15-6-4-3-5-14(15)17-19-16(20-23-17)12-7-9-13(22-2)10-8-12/h3-10H,1-2H3,(H,18,21)
SMILES:
CC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC
Molecular Formula:
C17H15N3O3
Molecular Weight:
309.32g/mol
N-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide
CAS No.: 58589-12-1
Main Products
VCID: VC0364950
Molecular Formula: C17H15N3O3
Molecular Weight: 309.32g/mol
CAS No. | 58589-12-1 |
---|---|
Product Name | N-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide |
Molecular Formula | C17H15N3O3 |
Molecular Weight | 309.32g/mol |
IUPAC Name | N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide |
Standard InChI | InChI=1S/C17H15N3O3/c1-11(21)18-15-6-4-3-5-14(15)17-19-16(20-23-17)12-7-9-13(22-2)10-8-12/h3-10H,1-2H3,(H,18,21) |
Standard InChIKey | BOTAMTRJYCQVCS-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC |
Canonical SMILES | CC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC |
PubChem Compound | 4899278 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume